

2-(Carbamimidoylthio)ethanesulfonic acid chemical properties.

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Compound of Interest

Compound Name: 2-(Carbamimidoylthio)ethanesulfonic acid

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-(Carbamimidoylthio)ethanesulfonic Acid (WR-1065)**

Introduction

2-(Carbamimidoylthio)ethanesulfonic acid, more commonly known by its Walter Reed Army Institute of Research designation WR-1065, is a potent cytoprotective agent. It is the active thiol metabolite of the prodrug Amifostine (WR-2721, Ethyol®).[1] Amifostine itself is an inorganic thiophosphate that requires dephosphorylation to exert its protective effects. This conversion is a critical step, as WR-1065 is the molecule responsible for mitigating the toxic side effects of radiation therapy and certain chemotherapeutic agents on normal tissues.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for WR-1065, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

WR-1065 is a cell-permeable aminothiols that possesses a unique chemical structure enabling its protective functions. Its properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-carbamimidoylsulfanylethanesulfonic acid	[3]
Synonyms	WR-1065, Amifostine thiol, 2-[(3-aminopropyl)amino]ethanethiol	[4][5]
CAS Number	25985-57-3; 14653-77-1 (dihydrochloride)	[3][5]
Molecular Formula	C ₃ H ₈ N ₂ O ₃ S ₂ (Free Acid); C ₅ H ₁₄ N ₂ S (Amifostine Thiol)	[3][6]
Molecular Weight	184.24 g/mol (Free Acid); 207.2 g/mol (Dihydrochloride)	[5][6]
Appearance	White to off-white crystalline solid/powder	[5]
Solubility	H ₂ O: ≥20 mg/mL; PBS (pH 7.2): 10 mg/ml	[5]
Melting Point	209-270 °C	[7][8]
pKa	1.08 ± 0.50 (Predicted)	[7]

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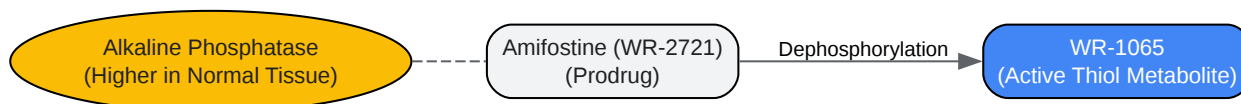
Caption: Chemical structure of **2-(Carbamimidoylthio)ethanesulfonic acid**.

Pharmacokinetics and Metabolism

The selective protection of normal tissues by WR-1065 is largely attributed to the pharmacokinetics of its parent prodrug, Amifostine.

Conversion from Amifostine

Amifostine is a phosphorylated prodrug that is dephosphorylated at the cell surface by membrane-bound alkaline phosphatase to yield the active free thiol, WR-1065.^{[1][2]} This enzymatic conversion is pH-dependent and occurs more efficiently in the alkaline environment of normal tissues compared to the often acidic microenvironment of tumors.^{[2][9]} This differential activity contributes to higher concentrations of WR-1065 in healthy tissues, providing selective cytoprotection.^{[1][2]}



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Caption: Metabolic activation of Amifostine to WR-1065.

Distribution and Elimination

Following intravenous administration of Amifostine, plasma levels of WR-1065 peak rapidly and then exhibit a bi-exponential decline.^{[10][11]} The half-life of WR-1065 is approximately 15 minutes.^[2] Studies in primates have shown that while subcutaneous administration of Amifostine results in lower plasma bioavailability of WR-1065 compared to intravenous infusion, tissue concentrations of the active metabolite are surprisingly equivalent or even slightly greater after 30 minutes.^{[10][11]} This suggests that the subcutaneous route can be an effective alternative for delivering protective levels of WR-1065 to tissues.^{[10][11]}

Multifaceted Mechanism of Action

The protective effects of WR-1065 are not solely due to its antioxidant properties but also involve the modulation of key cellular signaling pathways.

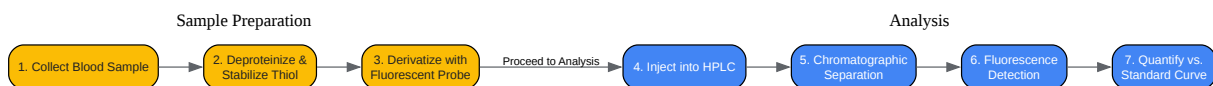
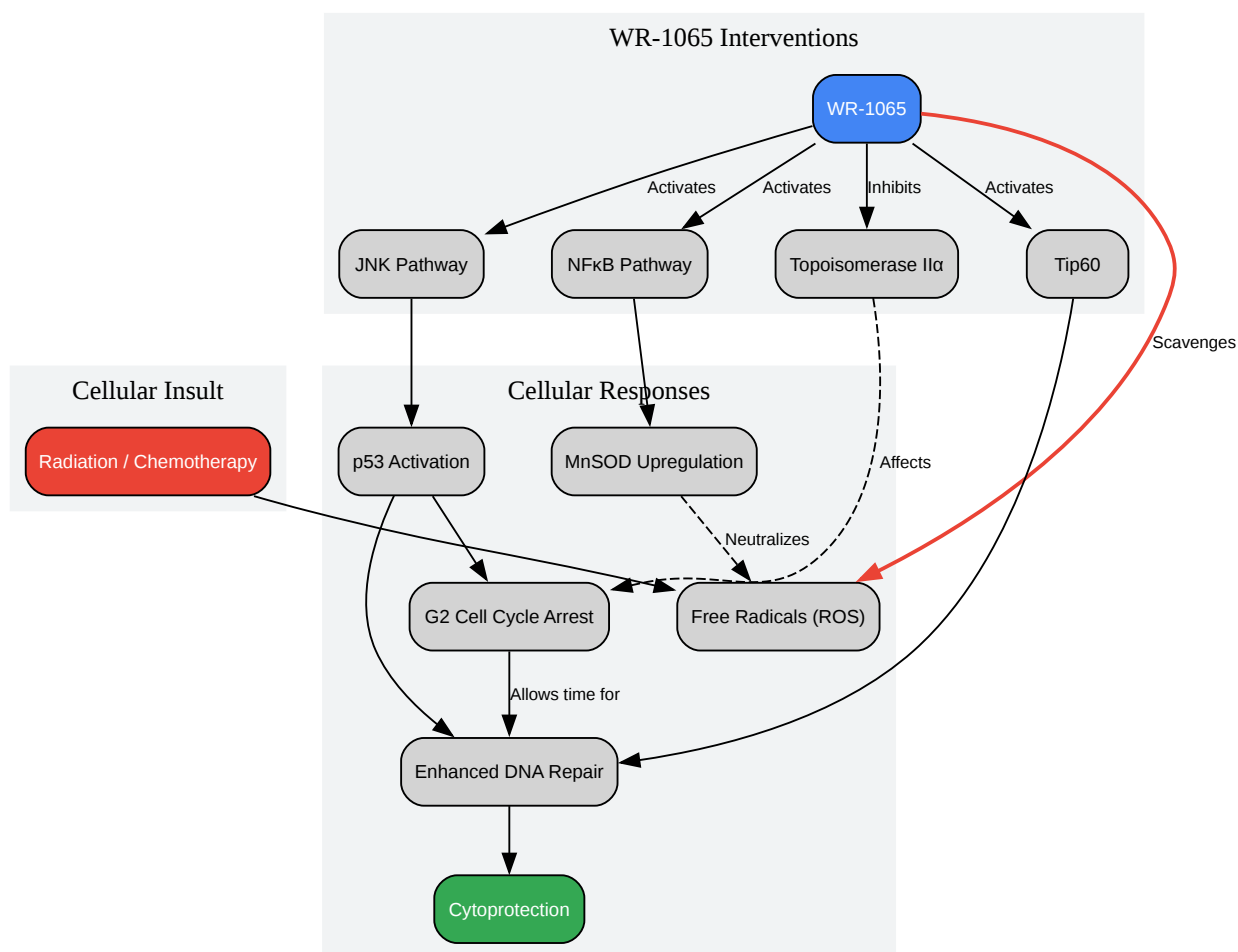
Free Radical Scavenging

The primary and most well-understood mechanism of WR-1065 is its ability to act as a potent scavenger of oxygen-derived free radicals.^[1] Generated by radiation and certain chemotherapies, these reactive oxygen species (ROS) cause significant damage to DNA, proteins, and lipids. The thiol group (-SH) on WR-1065 can donate a hydrogen atom to neutralize these radicals, thus preventing cellular damage.^[1] This direct antioxidant activity is a cornerstone of its radioprotective and chemoprotective effects.^[12]

Modulation of DNA Damage and Repair Pathways

Beyond direct scavenging, WR-1065 actively influences cellular responses to damage:

- **p53 Activation:** WR-1065 activates the tumor suppressor protein p53 through a non-genotoxic signaling pathway that involves c-Jun N-terminal kinase (JNK).^{[4][13]} Activated p53 can then induce cell cycle arrest, allowing more time for DNA repair, or trigger apoptosis in severely damaged cells.
- **Topoisomerase II α Inhibition:** WR-1065 has been shown to reduce the activity of topoisomerase II α , an enzyme critical for DNA replication and chromosome segregation.^[14] This inhibition is associated with a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase, which is a critical checkpoint for DNA repair before mitosis.^[14]
- **Tip60 Acetyltransferase Activity:** WR-1065 can directly increase the acetyltransferase activity of the Tip60 protein, which is involved in DNA damage signaling and repair.^[12]
- **NF κ B Activation:** The compound also activates the NF κ B transcription factor, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).^{[12][15]} This induced antioxidant response can provide prolonged protection against oxidative stress.^[15]



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References

- 1. Amifostine: a cytoprotective drug [termedia.pl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C₃H₈N₂O₃S₂ | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2-(AMIDINOTHIO)ETHANESULFONIC ACID | 25985-57-3 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
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